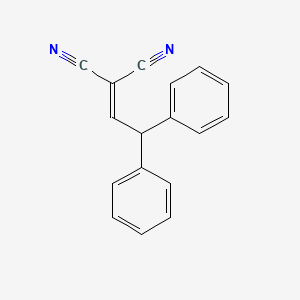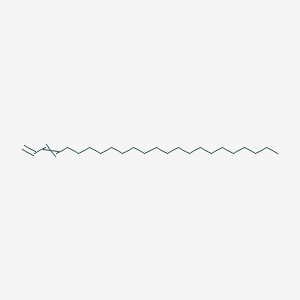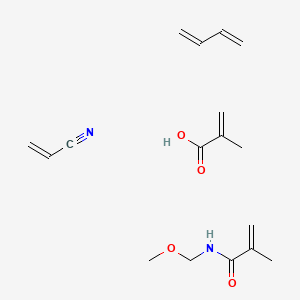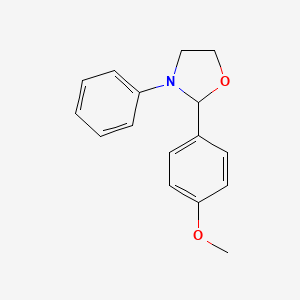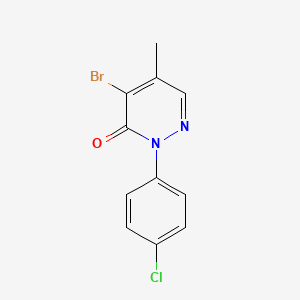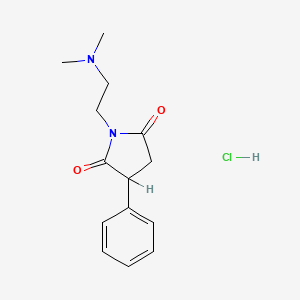
N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride: is a chemical compound with a complex structure that includes a dimethylaminoethyl group, a phenyl group, and a succinimide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride typically involves the reaction of 2-phenylsuccinimide with N-(2-chloroethyl)dimethylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
Chemistry: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: It may be used as a building block for designing drugs with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties .
Mecanismo De Acción
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the phenyl and succinimide groups contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
- N-(2-Chloroethyl)dimethylamine hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives
Comparison: N-(2-(Dimethylamino)ethyl)-2-phenylsuccinimide hydrochloride is unique due to the presence of both the phenyl and succinimide groups, which are not found in the similar compounds listed above. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
74247-10-2 |
|---|---|
Fórmula molecular |
C14H19ClN2O2 |
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]-3-phenylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c1-15(2)8-9-16-13(17)10-12(14(16)18)11-6-4-3-5-7-11;/h3-7,12H,8-10H2,1-2H3;1H |
Clave InChI |
GTTJUAFZFBZCST-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C(=O)CC(C1=O)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



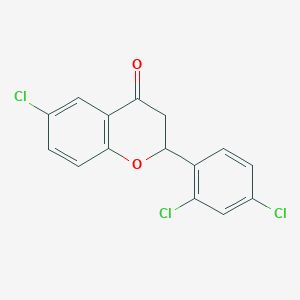
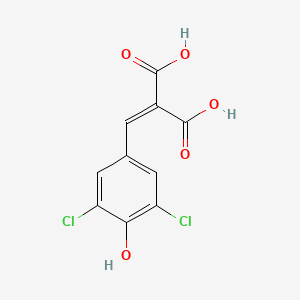
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
